1-Propyl-4-piperidone

Overview

Description

1-Propyl-4-piperidone is an organic compound with the molecular formula C₈H₁₅NO. It is a clear, yellow liquid with a boiling point of 56°C at 1 mm Hg pressure and a specific gravity of 0.936 . This compound is part of the piperidone family, which are saturated heterocyclic organic compounds.

Preparation Methods

1-Propyl-4-piperidone can be synthesized through various methods. One common approach involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . Another method utilizes divinyl ketones in an aza-Michael reaction to produce 4-piperidone scaffolds . These methods are efficient and yield high-quality products suitable for further chemical transformations.

Chemical Reactions Analysis

1-Propyl-4-piperidone undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of 1-Propyl-4-piperidone

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate acylating agents. Various synthetic pathways have been explored to optimize yield and purity, with methods including:

- Acylation Reactions : Utilizing acyl chlorides or anhydrides to introduce the propyl group.

- Catalytic Methods : Employing catalysts to facilitate the reaction under milder conditions.

Biological Properties

This compound exhibits several bioactive properties that make it a candidate for therapeutic applications:

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems, particularly dopamine receptors. It has shown promise in treating neuropsychiatric disorders such as:

- Schizophrenia : By modulating serotonergic activity, it may alleviate symptoms associated with this condition .

- Depression and Anxiety : Its effects on monoamine receptors suggest potential benefits for mood disorders .

Anticancer Activity

Several studies have reported the antiproliferative effects of compounds related to this compound against various cancer cell lines. For instance:

- Inhibition of Cancer Cell Growth : Compounds derived from this compound have demonstrated significant activity against human cancer cell lines such as MCF7 (breast) and HCT116 (colon) through mechanisms involving apoptosis induction and topoisomerase IIα inhibition .

Case Study 1: Anticancer Properties

A recent study synthesized derivatives of this compound and evaluated their anticancer properties using MTT assays. The results showed that several derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin, particularly against liver and colon cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.12 ± 0.24 | HCT116 |

| Compound B | 6.30 ± 0.27 | MCF7 |

This data supports the hypothesis that modifications to the piperidone structure can enhance anticancer activity.

Case Study 2: Neuropharmacological Applications

In another study focusing on neuropharmacological applications, researchers investigated the effects of this compound on animal models for depression. The compound showed significant improvement in behavioral tests compared to control groups, indicating its potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of 1-Propyl-4-piperidone involves its binding to specific molecular targets. For instance, it has been found to bind to ctDNA via intercalation, which can affect the function and replication of the DNA . This property makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-Propyl-4-piperidone can be compared to other piperidone derivatives, such as:

4-Piperidone: The parent compound, which lacks the propyl group.

1-Methyl-4-piperidone: Similar structure but with a methyl group instead of a propyl group.

1-Ethyl-4-piperidone: Contains an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in synthesis and research .

Biological Activity

1-Propyl-4-piperidone, also known by its CAS number 23133-37-1, is a piperidine derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The molecular formula for this compound is C₈H₁₅NO, with a molecular weight of 141.21 g/mol.

Structure and Composition

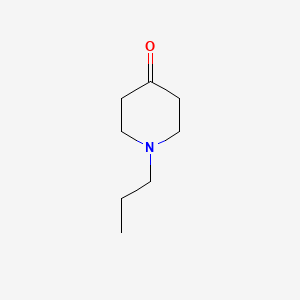

This compound features a piperidine ring with a propyl group and a ketone functional group at the 4-position. The structural formula can be represented as follows:

This structure is pivotal in determining its biological interactions and pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Clear to yellow liquid |

| Assay | ≥97.5% |

| Refractive Index | 1.4595 - 1.4635 @ 20°C |

| Boiling Point | Not available |

Antiviral Properties

Research has indicated that derivatives of piperidin-4-one, including this compound, exhibit antiviral activity. A study highlighted the effectiveness of certain piperidine derivatives against cytomegalovirus and SARS-CoV-2, suggesting their potential as antiviral agents . The mechanisms of action may involve the inhibition of viral replication processes.

Anticancer Activity

Several studies have explored the anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells. These compounds often exert their effects through mechanisms such as apoptosis induction and inhibition of topoisomerase IIα, an enzyme crucial for DNA replication .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Some synthesized analogs have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell models exposed to lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .

Antibacterial Activity

The antibacterial properties of piperidine derivatives have been documented as well. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antibacterial agents .

Study on Piperidine Derivatives

A comprehensive study conducted by Sarymzakova et al. (2024) evaluated the biological activities of several piperidin derivatives, including this compound. The findings are summarized in the following table:

| Activity Type | Inhibition Rate (%) | Reference |

|---|---|---|

| Antiviral | High | |

| Anticancer | Moderate | |

| Anti-inflammatory | Significant | |

| Antibacterial | Moderate |

Synthesis and Evaluation

A synthesis method involving potassium carbonate in acetonitrile was reported for producing this compound with high purity levels (>97%) . Subsequent evaluations confirmed its biological activities, reinforcing its potential utility in drug development.

Q & A

Q. What are the optimal synthetic routes for 1-Propyl-4-piperidone, and how can reaction conditions be adjusted to improve yield?

Basic

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 4-piperidone with propyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Optimization strategies include:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions.

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve efficiency in reductive amination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) may reduce side reactions.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Basic

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., propyl chain at N-1, ketone at C-4). Expected signals: δ ~2.3–2.5 ppm (piperidine CH₂), δ ~3.2 ppm (N-CH₂-propyl) .

- Mass spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ (C₈H₁₅NO⁺, m/z calc. 141.1154).

- FT-IR : Strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone group .

Q. How can researchers investigate the pharmacological mechanisms of this compound derivatives?

Advanced

Methodologies include:

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity for receptors like dopamine D₂ or serotonin 5-HT₃ .

- In silico docking : Molecular dynamics simulations (AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What experimental challenges arise when synthesizing this compound derivatives, and how can they be resolved?

Advanced

Common issues and solutions:

- Steric hindrance : Bulky substituents reduce reactivity. Mitigate by using longer reaction times or microwave-assisted synthesis.

- Byproduct formation : Optimize stoichiometry (e.g., excess propyl halide) and employ scavengers (molecular sieves) to absorb water .

- Low solubility : Use co-solvents (DMSO:EtOH mixtures) or sonication to enhance dissolution .

Q. How should researchers address contradictions in pharmacological data for this compound analogs?

Advanced

- Replicate studies : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .

- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables.

- Control experiments : Validate target specificity with knockout models or selective inhibitors .

Q. What strategies enhance the stability of this compound during storage?

Basic

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Desiccants : Include silica gel packs to minimize moisture uptake.

- Light protection : Use amber vials to avoid photodegradation.

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced

- Scaffold modifications : Synthesize analogs with varying alkyl chain lengths (ethyl, butyl) or substituents (halogens, methoxy) at C-4 .

- Pharmacophore mapping : Use QSAR models to correlate structural features (logP, polar surface area) with bioactivity .

- In vivo testing : Prioritize compounds with <i>in vitro</i> efficacy for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What protocols ensure reproducibility in synthesizing this compound?

Basic

- Detailed documentation : Record exact molar ratios, solvent grades, and equipment settings (e.g., stirrer speed) .

- Raw data archiving : Include NMR spectra, chromatograms, and melting points in supplementary materials .

- Peer validation : Share synthetic protocols with collaborators for independent verification .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Advanced

- Docking simulations : Identify binding pockets in target proteins (PDB ID: 3QAK) using software like Schrödinger Suite .

- ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic stability to prioritize analogs .

What are the best practices for formulating research questions on this compound’s bioactivity?

Methodological Apply frameworks like PICO (Population: enzyme/receptor; Intervention: compound; Comparison: controls; Outcome: IC₅₀) and FINER (Feasible, Novel, Ethical) . Example: “How does substituting the propyl group in this compound with cyclopropyl affect its inhibitory activity against acetylcholinesterase?”

Properties

IUPAC Name |

1-propylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDZKYYCJUNORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177700 | |

| Record name | 1-Propyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23133-37-1 | |

| Record name | 1-Propyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23133-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023133371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPYL-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL9F858M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.